4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring, an amino group, a butyl group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring One common method includes the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of 4-nitro-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide.
Reduction: Formation of 4-amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology: In biological research, this compound may be used to study the effects of trifluoroethyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and reduced side effects.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. The trifluoroethyl group may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
4-Amino-N-propyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
4-Amino-N-pentyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
Uniqueness: 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide stands out due to its specific butyl group, which may confer different physical and chemical properties compared to its ethyl, propyl, and pentyl counterparts. These differences can influence its reactivity, solubility, and biological activity.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-amino-N-butyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-2-3-4-15-9(18)8-7(14)5-16-17(8)6-10(11,12)13/h5H,2-4,6,14H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUPJSJKLWMVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=NN1CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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